molecular formula C20H23N5O B2662835 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 2034609-85-1

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2662835
CAS No.: 2034609-85-1
M. Wt: 349.438
InChI Key: BXIKRROJHCMZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea (CAS 2034609-85-1) is a chemical compound with a molecular formula of C20H23N5O and a molecular weight of 349.43 g/mol . This urea derivative features a 1-methyl-1H-pyrazol-4-yl group linked to a pyridine ring, a structure known to be a promising scaffold in medicinal chemistry research . Compounds with this core have been investigated as inhibitors for various kinase targets . Researchers can utilize this molecule as a key intermediate or building block in drug discovery projects. Its structure offers potential for further chemical modification and exploration of biological activity. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-25-15-18(14-24-25)19-12-17(9-11-21-19)13-23-20(26)22-10-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,11-12,14-15H,5,8,10,13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIKRROJHCMZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4C_{19}H_{22}N_{4} with a molecular weight of 306.41 g/mol. The compound features a complex structure that includes a pyrazole and pyridine moiety, which are known for their biological activity.

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, derivatives based on the pyrazole-pyridine scaffold have demonstrated inhibition of MELK (Maternal Embryonic Leucine Zipper Kinase) with IC50 values in the low nanomolar range, indicating potent activity against this target .
  • Complement Inhibition : Structural modifications of urea derivatives have led to the identification of potent complement inhibitors. These compounds can inhibit complement component C9 deposition through multiple pathways, showcasing their potential in treating diseases where complement activation is implicated .

Biological Activity Data

The following table summarizes key biological activities associated with related compounds and derivatives:

Compound NameTargetIC50 (nM)Mechanism
1-Phenyl-3-(1-phenylethyl)ureaC9 Complement13Inhibitor
NVS-MELK8aMELK2Selective inhibitor
HTH-01-091MELK15.3ATP-competitive inhibitor

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • MELK Inhibition Study : In a study examining MELK inhibitors, compounds derived from pyrazole-pyridine scaffolds demonstrated significant inhibition against MELK with IC50 values as low as 2 nM. The study utilized high-throughput screening to identify these inhibitors and confirmed their selectivity through kinase profiling .
  • Complement System Modulation : Research on urea derivatives revealed that certain modifications could enhance their ability to inhibit the complement system. The introduction of alkyl chains improved the potency significantly, with some compounds achieving IC50 values below 20 nM against C9 deposition .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s closest analogs differ in heterocyclic substituents, aromatic systems, and side-chain modifications. Below is a comparative analysis based on evidence from literature:

Table 1: Structural Comparison of Urea-Based Compounds
Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Reference
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea C21H24N6O Pyridine-pyrazole core; 3-phenylpropyl urea side chain 376.46 N/A
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) C23H22N8O3 Pyridine-triazole core; nitroaryl and methoxyphenyl substituents 458.48
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea C24H30FN7O Piperidine-tetrazole hybrid; fluorophenylpropyl chain 451.55

Functional Implications

Heterocyclic Core Modifications Pyridine-Pyrazole vs. The 3-nitrophenyl group in 15a may enhance electrophilicity but could reduce metabolic stability compared to the phenylpropyl group in the target compound . Tetrazole vs. Pyrazole: The tetrazole in the piperidine-tetrazole hybrid () acts as a bioisostere for carboxylic acids, offering improved metabolic resistance. The fluorine atom in its fluorophenylpropyl chain enhances lipophilicity and may prolong half-life .

The piperidine moiety in ’s compound adds conformational flexibility, which could influence target engagement .

Synthetic Approaches

  • The target compound’s synthesis likely involves coupling of pyridine-pyrazole intermediates with isocyanates, analogous to the reflux-based urea formation described for 15a in . By contrast, the piperidine-tetrazole hybrid () may require multistep functionalization of the piperidine ring.

Research Findings and Pharmacological Considerations

  • Pyridine-Pyrazole Ureas : Compounds with this scaffold often exhibit kinase inhibitory activity due to the pyridine’s ability to chelate ATP-binding site metals. The phenylpropyl chain may optimize hydrophobic interactions in enzyme pockets.
  • Nitroaryl Ureas (15a): While nitro groups can enhance reactivity, they are associated with toxicity risks, limiting therapeutic utility compared to non-nitro analogs like the target compound .
  • Fluorinated Hybrids () : Fluorination typically improves bioavailability and CNS penetration, suggesting that the piperidine-tetrazole hybrid may have superior pharmacokinetics but distinct target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.